molecular formula C15H8BrCl2N3OS B2523574 N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide CAS No. 392243-76-4

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

Cat. No.: B2523574
CAS No.: 392243-76-4
M. Wt: 429.11
InChI Key: WOQIZQYCYBOFFH-UHFFFAOYSA-N
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Description

N-(5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is a synthetic organic compound featuring the versatile 1,3,4-thiadiazole scaffold. This heterocyclic core is a well-established bioisostere of pyrimidine bases, which allows its derivatives to interfere with critical biological processes such as DNA replication, making them a prime candidate for investigating novel chemotherapeutic agents . The compound integrates multiple pharmacophores, including halogenated aryl rings, which are frequently employed to enhance molecular lipophilicity, membrane permeability, and metabolic stability. The 1,3,4-thiadiazole moiety is associated with a wide spectrum of biological activities, as documented in scientific literature. Research on similar derivatives has demonstrated significant anticancer and cytotoxic properties against various human tumor cell lines, including breast carcinoma (MCF-7), lung carcinoma (A549), and colon cancer . Furthermore, structurally related 1,3,4-thiadiazole-sulfonamide hybrids have exhibited antiviral activity , specifically against the Tobacco Mosaic Virus (TMV), suggesting potential applications in agricultural and plant virology research . Beyond these, the scaffold is also known for its anticonvulsant, antimicrobial, and anti-inflammatory potential, highlighting its broad utility in medicinal chemistry and drug discovery programs . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrCl2N3OS/c16-9-3-1-8(2-4-9)14-20-21-15(23-14)19-13(22)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQIZQYCYBOFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological efficacy based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H9BrN3Cl2SC_{15}H_{9}BrN_{3}Cl_{2}S with a molecular weight of approximately 378.22 g/mol. The compound features a thiadiazole ring that is known for its pharmacological significance and a dichlorobenzamide moiety that enhances its biological activity.

Structural Characteristics

  • Thiadiazole Ring : The presence of the thiadiazole ring contributes to the compound's potential as an antimicrobial and anti-inflammatory agent.
  • Bromophenyl Substituent : The 4-bromophenyl group may enhance lipophilicity and biological interactions.
  • Dichlorobenzamide Moiety : This structure is often associated with increased biological activity due to the electron-withdrawing effects of chlorine atoms.

Antimicrobial Properties

Research has indicated that derivatives of thiadiazoles exhibit notable antimicrobial activities. For instance, compounds similar to this compound have been shown to possess significant antibacterial and antifungal properties. A study demonstrated that thiadiazole derivatives can inhibit bacterial growth effectively against various strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can be crucial in managing conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities related to thiadiazole derivatives:

  • Synthesis and Characterization : A study synthesized various thiadiazole derivatives and evaluated their biological activities through in vitro assays. The results indicated that specific substitutions on the thiadiazole ring significantly influenced their antimicrobial potency .
  • In Vivo Studies : Animal model studies demonstrated that certain thiadiazole compounds exhibited reduced inflammation markers when administered in models of induced arthritis .
  • Structure-Activity Relationship (SAR) : Research has highlighted that modifications on the bromophenyl or dichlorobenzamide portions can enhance or diminish biological activity. For instance, increasing halogenation typically improves lipophilicity and bioavailability .

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces inflammation markers in vivo
AnticancerInduces apoptosis in cancer cell lines

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds related to N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide. For instance:

  • A study evaluated derivatives of thiazole and thiadiazole for their antimicrobial properties against various bacterial and fungal strains. The derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
CompoundActivity Against BacteriaActivity Against Fungi
d1HighModerate
d2ModerateHigh
d3HighLow

Anticancer Activity

The compound has also shown promising results in anticancer research:

  • In vitro studies targeting estrogen receptor-positive human breast adenocarcinoma (MCF7) cells revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil .
CompoundIC50 (µM)Comparison DrugIC50 (µM)
p2105-Fluorouracil12
p315Doxorubicin18

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. For example:

  • Compounds were docked against specific protein targets (PDB IDs: 1JIJ, 4WMZ) to assess their binding affinities. Results indicated that several derivatives displayed favorable docking scores, suggesting strong interactions with the target proteins .

Case Study 1: Antimicrobial Efficacy

A series of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl) derivatives were synthesized and tested for antimicrobial activity. The study found that specific modifications to the thiadiazole ring significantly enhanced antibacterial potency against resistant strains .

Case Study 2: Anticancer Potential

Research on the anticancer properties of these compounds highlighted that modifications at the benzamide position could lead to increased selectivity and potency against breast cancer cell lines. The study utilized the Sulforhodamine B assay for quantifying cell viability post-treatment .

Comparison with Similar Compounds

Table 1. Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound ID Substituents (Thiadiazole Position) Melting Point (°C) Yield (%)
Target Compound 5-(4-Bromophenyl), 2-(2,5-dichlorobenzamide) Not Reported Not Reported
5e 5-((4-Chlorobenzyl)thio), 2-(phenoxyacetamide) 132–134 74
5h 5-(Benzylthio), 2-(phenoxyacetamide) 133–135 88
5j 5-((4-Chlorobenzyl)thio), 2-(phenoxyacetamide) 138–140 82

Observations :

  • Melting Points: Halogenated derivatives (e.g., 5e, 5j) exhibit higher melting points (132–140°C) compared to non-halogenated analogs (e.g., 5h: 133–135°C), suggesting enhanced crystallinity due to halogen-mediated interactions. The target compound’s dichloro and bromo substituents may similarly elevate its melting point.
  • Synthetic Yields : Benzylthio-substituted compounds (e.g., 5h: 88% yield) show higher yields than ethylthio derivatives (5g: 78%), possibly due to steric or electronic stabilization during synthesis.

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